molecular formula C19H19N7O5 B8796714 N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide CAS No. 24170-60-3

N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide

Cat. No. B8796714
M. Wt: 425.4 g/mol
InChI Key: NHBNDXGKNAEBAI-UHFFFAOYSA-N
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Patent
US04165297

Procedure details

Into a reactor there are introduced 765 parts of bis (β-cyanoethyl) sulfide, followed by 14.35 parts of cuprous bromide. On heating to 60° C. with continuous stirring, a brownish-yellow solution of the copper complex is obtained. 95.8 parts of 3-acetamido-4-(2'bromo-4',6'-dinitrophenylazo)-N,N-diethylaniline are added, and the temperature is raised to 115° C. Raising the temperature to 115° C. causes the compound to completely dissolve. At ths temperature, a solution of 10.8 parts of sodium cyanide in 40 parts of water is introduced into the reactor during a period of 20 minutes, allowing the steam to escape. Stirring is continued for a further 20 to 30 minutes while verifying by thin layer chromatography that the starting organic bromo-derivative is absent. The reaction mass is cooled to 30°-35° C., which causes crystallization of the dyestuff. The resultant product is filtered off, washed with water to displace the solvent contained in the paste, and dried. 80.2 parts of 3 -acetamido-4-(2'cyano-4',6'-dinitro-phenylazo)-N,N-diethylaniline are obtained. The titre (purity) of this product is 98.5% and it contains a copper concentration of less than 3000 parts per million. The wash water is introduced into a decanter, and the organic solvent part is withdrawn and reunited with the fraction of solvent obtained during filtration. There are thus recovered 720 parts of bis(β-cyanoethyl) sulfide which contain 4.35 parts of the cyanoazo dyestuff (giving an overall balance of the reaction of 98%) and 5.75 parts of copper (which corresponds to a recovery of 91% of the initial copper complex.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
10.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
bromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](CCSCCC#N)#[N:2].[C:10]([NH:13][C:14]1[CH:15]=[C:16]([CH:22]=[CH:23][C:24]=1[N:25]=[N:26][C:27]1[C:32]([N+:33]([O-:35])=[O:34])=[CH:31][C:30]([N+:36]([O-:38])=[O:37])=[CH:29][C:28]=1Br)[N:17]([CH2:20][CH3:21])[CH2:18][CH3:19])(=[O:12])[CH3:11].[C-]#N.[Na+]>O>[C:10]([NH:13][C:14]1[CH:15]=[C:16]([CH:22]=[CH:23][C:24]=1[N:25]=[N:26][C:27]1[C:32]([N+:33]([O-:35])=[O:34])=[CH:31][C:30]([N+:36]([O-:38])=[O:37])=[CH:29][C:28]=1[C:1]#[N:2])[N:17]([CH2:20][CH3:21])[CH2:18][CH3:19])(=[O:12])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCSCCC#N
Step Two
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC=1C=C(N(CC)CC)C=CC1N=NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br
Step Four
Name
10.8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
bromo
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a brownish-yellow solution of the copper complex is obtained
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is raised to 115° C
TEMPERATURE
Type
TEMPERATURE
Details
Raising the temperature to 115° C.
DISSOLUTION
Type
DISSOLUTION
Details
to completely dissolve
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is cooled to 30°-35° C.
CUSTOM
Type
CUSTOM
Details
crystallization of the dyestuff
FILTRATION
Type
FILTRATION
Details
The resultant product is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
25 (± 5) min
Name
Type
product
Smiles
C(C)(=O)NC=1C=C(N(CC)CC)C=CC1N=NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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